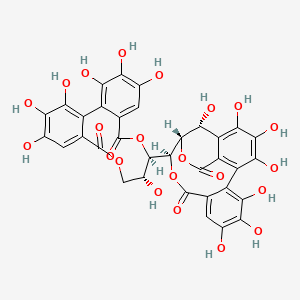
Casuariin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casuariin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Casuarina and Stachyurus . It is known for its complex structure, which includes multiple hydroxyl groups and a glucose core. This compound is formed from hexahydroxydiphenic acid units and gallic acid linked to a glucose molecule .
Preparation Methods
Casuariin can be isolated from natural sources like the leaves of Casuarina stricta . The isolation process involves extraction with solvents followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Casuariin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Hydrolysis of this compound can produce gallic acid and ellagic acid derivatives . The major products formed from these reactions are typically simpler phenolic compounds.
Scientific Research Applications
Casuariin has several scientific research applications:
Mechanism of Action
The mechanism of action of casuariin involves its ability to interact with various molecular targets, including enzymes and receptors . It exerts its effects primarily through the inhibition of oxidative stress pathways and the modulation of inflammatory responses . This compound’s multiple hydroxyl groups allow it to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .
Comparison with Similar Compounds
Casuariin is similar to other ellagitannins such as casuarictin, casuarinin, and stachyurin . These compounds share a common glucose core and multiple galloyl groups. this compound is unique in its specific arrangement of hydroxyl groups and its higher degree of polymerization . This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C34H24O22 |
|---|---|
Molecular Weight |
784.5 g/mol |
IUPAC Name |
(14R,15S,19R)-14-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3,4,7,8,9,19-heptahydroxy-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaene-12,17-dione |
InChI |
InChI=1S/C34H24O22/c35-8-1-5-12(21(42)18(8)39)13-6(2-9(36)19(40)22(13)43)32(50)54-28(11(38)4-53-31(5)49)30-29-26(47)17-16(34(52)55-29)15(24(45)27(48)25(17)46)14-7(33(51)56-30)3-10(37)20(41)23(14)44/h1-3,11,26,28-30,35-48H,4H2/t11-,26-,28-,29+,30+/m1/s1 |
InChI Key |
CHBITXAMNKHJCR-JNUHSSLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)O |
Synonyms |
casuariin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



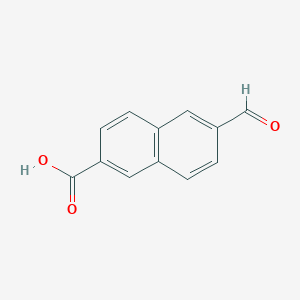
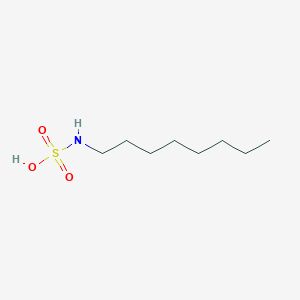
![tert-butyl N-[(1S)-1-[(1S,4S,5R)-4-[[1-(2-cyclopropylethyl)-3-[[2-[[(1S)-2-(dimethylamino)-2-oxo-1-phenyl-ethyl]amino]-2-oxo-ethyl]amino]-2,3-dioxo-propyl]carbamoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B1255596.png)
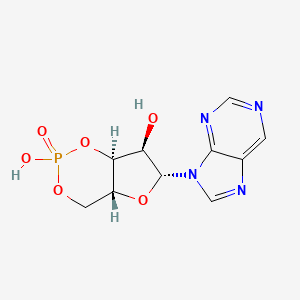
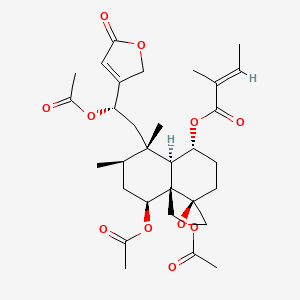
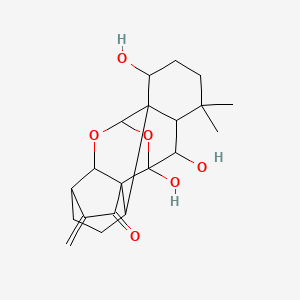
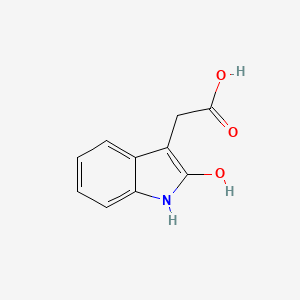

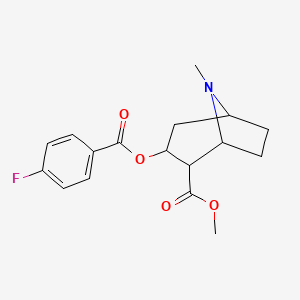
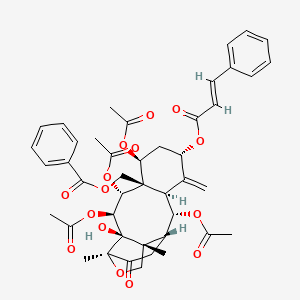
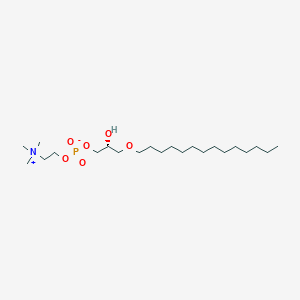

![(1aS,8S,8aR,8bS)-6-Amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methylazirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione](/img/structure/B1255616.png)
